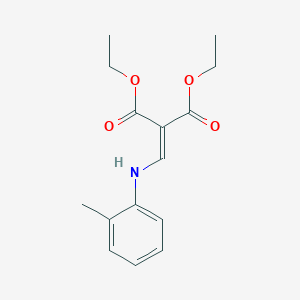

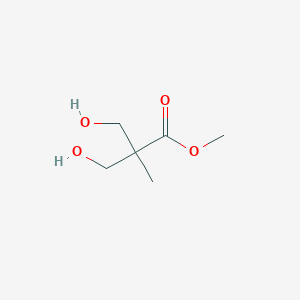

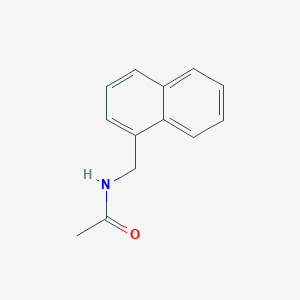

Diethyl 2-(2-toluidinomethylene)malonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diethyl 2-(2-toluidinomethylene)malonate is a chemical compound that is part of a broader class of malonate derivatives. These compounds are known for their versatility in organic synthesis, serving as intermediates in the production of various functional materials. Although the provided papers do not directly discuss Diethyl 2-(2-toluidinomethylene)malonate, they offer insights into the chemistry of related malonate compounds, which can be extrapolated to understand the subject of interest.

Synthesis Analysis

The synthesis of malonate derivatives can involve various chemical strategies. For instance, the synthesis of diethyl 3,5-di-t-butyl-4-hydroxybenzyl phenyl malonates, a related compound, was achieved through radical and nucleophilic substitution reactions of malonic esters using specific raw materials . This suggests that similar methods could potentially be applied to synthesize Diethyl 2-(2-toluidinomethylene)malonate, although the exact conditions and reagents would likely differ.

Molecular Structure Analysis

X-ray crystal structure analysis is a common technique used to determine the molecular structure of malonate derivatives. The substituted diethyl malonate synthesized in one of the studies crystallizes in the monoclinic class with specific cell parameters, and its structure exhibits intermolecular hydrogen bonds forming one-dimensional chains . This level of structural detail is crucial for understanding the physical and chemical properties of these compounds.

Chemical Reactions Analysis

Malonate derivatives can participate in various chemical reactions. For example, diethyl 2-(dicyanomethylene)malonate, an electron-deficient alkene, was shown to undergo formal [3+2] cycloaddition–rearrangement cascades with alkynes to yield penta-2,4-dien-1-one adducts . This demonstrates the reactivity of malonate derivatives in cycloaddition reactions, which could be relevant for Diethyl 2-(2-toluidinomethylene)malonate if it shares similar electron-deficient properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of malonate derivatives are closely tied to their molecular structure. For instance, the nonplanar geometry of the buta-1,3-diene moieties in the dienones derived from diethyl 2-(dicyanomethylene)malonate suggests unique stereochemical characteristics . These properties can influence the compound's reactivity and its potential applications in organic synthesis. The crystal structure analysis of substituted diethyl malonate also reveals the presence of intermolecular hydrogen bonds, which can affect the compound's solubility and stability .

科学的研究の応用

Microwave-assisted Synthesis of α-aryl Malonates

A study by Ibrahim, M. (2016) highlighted a new microwave-assisted protocol for the α-arylation of diethyl malonate, which efficiently couples aryl halides with diethyl malonate. This process serves as a foundational step for synthesizing heterocyclic compounds like benzodiazepines, isoquinolines, and pyrrolopyridine scaffolds, showcasing the compound's role in facilitating complex chemical syntheses Ibrahim, M. (2016).

Synthesis of Nitrogen-containing Carboxylic Acids

Xiong et al. (2018) explored the synthesis of Diethyl 2-(2-chloronicotinoyl)malonate, a nitrogen-containing water-soluble carboxylic acid crucial as an intermediate for small molecule anticancer drugs. This research underscores the compound's significance in developing new therapeutic agents Xiong et al. (2018).

Polymer Synthesis and Modification

Higashimura, T., Enoki, T., and Sawamoto, M. (1987) demonstrated the cationic polymerization of diethyl (2-(vinyloxy)ethyl)malonate, leading to polymers with a poly(vinyl ether) backbone and malonic ester pendants. This work illustrates the compound's utility in creating polymers with specific functional groups, potentially for biomedical applications Higashimura, T., Enoki, T., & Sawamoto, M. (1987).

Synthesis and Structural Analysis

Achutha, D. et al. (2016) conducted a study on Diethyl 2-(4-methylbenzylidene)malonate, synthesized via Knoevenagel condensation. They characterized its structure through NMR, mass spectroscopy, and X-ray diffraction, highlighting the compound's role in material science for elucidating molecular structures and interactions Achutha, D. et al. (2016).

特性

IUPAC Name |

diethyl 2-[(2-methylanilino)methylidene]propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-4-19-14(17)12(15(18)20-5-2)10-16-13-9-7-6-8-11(13)3/h6-10,16H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZMZJLFPGQKKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC=CC=C1C)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-(2-toluidinomethylene)malonate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[3.1.0]hexane-6,6-dicarbonitrile](/img/structure/B102550.png)